
Sulfadimethoxine
Übersicht
Beschreibung
Sulfadimethoxin ist ein langlebiges Sulfonamid-Antibiotikum, das hauptsächlich in der Veterinärmedizin eingesetzt wird. Es ist wirksam gegen eine Vielzahl von Infektionen, darunter Atemwegs-, Harnwegs-, Darminfektionen sowie Infektionen des Weichteilgewebes . Sulfadimethoxin wirkt, indem es die bakterielle Synthese von Folsäure hemmt, die für das Wachstum und die Vermehrung von Bakterien essentiell ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Sulfadimethoxin kann durch eine Reaktion von 4-Aminobenzolsulfonamid mit 2,6-Dimethoxypyrimidin synthetisiert werden. Die Reaktion erfolgt typischerweise in einem Alkohollaufmittel mit Natriumhydroxid als Katalysator . Der Prozess beinhaltet die Bildung einer Sulfonamidbindung zwischen den beiden Reaktanten.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Sulfadimethoxin durch Reaktion von Sulfadimethoxin mit Natriumhydroxid in einem Alkohollaufmittel hergestellt. Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit, was es für die großtechnische Produktion geeignet macht .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sulfadimethoxin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sulfadimethoxin kann zu Sulfonderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Sulfadimethoxin in seine entsprechenden Aminderivate umwandeln.
Substitution: Sulfadimethoxin kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Sulfonderivate.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Sulfonamidverbindungen.
Wissenschaftliche Forschungsanwendungen
Sulfadimethoxin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Auf seine Auswirkungen auf das bakterielle Wachstum und die Resistenzmechanismen untersucht.
Wirkmechanismus
Sulfadimethoxin hemmt die bakterielle Synthese von Folsäure, indem es als kompetitiver Inhibitor von para-Aminobenzoesäure (PABA) wirkt. Es bindet an das Enzym Dihydropteroatsynthase und verhindert die Umwandlung von PABA zu Dihydropteroat, einem Vorläufer von Folsäure . Diese Hemmung stört die Produktion von Nukleinsäuren, die für die bakterielle Zellteilung und das Wachstum essentiell sind .
Wirkmechanismus
Sulfadimethoxine inhibits bacterial synthesis of folic acid by acting as a competitive inhibitor of para-aminobenzoic acid (PABA). It binds to the enzyme dihydropteroate synthase, preventing the conversion of PABA to dihydropteroate, a precursor of folic acid . This inhibition disrupts the production of nucleic acids, which are essential for bacterial cell division and growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Sulfamethoxazol
- Sulfadiazin
- Sulfamethazin
Vergleich
Sulfadimethoxin ist unter den Sulfonamiden einzigartig aufgrund seiner langanhaltenden Wirkung und hohen Wirksamkeit gegen ein breites Spektrum bakterieller Infektionen . Im Gegensatz zu Sulfamethoxazol und Sulfadiazin, die üblicherweise in der Humanmedizin eingesetzt werden, wird Sulfadimethoxin hauptsächlich in der Veterinärmedizin verwendet . Seine verlängerte Halbwertszeit und die Fähigkeit, über längere Zeit therapeutische Konzentrationen aufrechtzuerhalten, machen es besonders wirksam bei der Behandlung chronischer Infektionen .
Biologische Aktivität
Sulfadimethoxine (SDM) is a sulfonamide antibiotic widely used in veterinary medicine and has garnered attention for its biological activities, including antimicrobial and potential antitumor properties. This article explores the biological activity of this compound, supported by various studies and findings.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a variety of pathogens. Its mechanism of action involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
- In Vitro Studies : Research indicates that the antimicrobial activity of this compound can be antagonized by substances such as peptone and beef extract, suggesting that its efficacy may be influenced by the presence of organic compounds in the growth medium .
- Clinical Applications : SDM is commonly used to treat infections in livestock and poultry, contributing to improved animal health and productivity. However, concerns regarding antibiotic resistance have prompted investigations into its usage patterns and alternatives.
2. Antitumor Activity
Recent studies have explored the antitumor potential of this compound and its metal complexes.
- Research Findings : A study synthesized cobalt(II) and platinum(II) complexes of this compound and evaluated their antitumor activity against human tumor cell lines, specifically colon carcinoma (HCT116) and breast carcinoma (MCF7). The results showed promising inhibitory effects with IC50 values of 4.5 µg/mL for cobalt complex against colon cancer cells and 5.7 µg/mL for platinum complex against breast cancer cells .
- Mechanism of Action : These complexes demonstrated enhanced bioavailability and selective cytotoxicity towards tumor cells, indicating that this compound derivatives may serve as potential candidates for cancer therapy .
3. Biotransformation and Metabolism
The metabolic pathway of this compound has been studied to understand its biotransformation in biological systems.
- Metabolic Studies : In vitro studies using pig hepatocytes revealed that this compound undergoes acetylation to form N4-acetylsulfonamide derivatives. The extent of acetylation varied among different sulfonamides tested, impacting their metabolic fate .
- Excretion Patterns : More than 90% of metabolites were excreted as conjugates in urine, highlighting the importance of metabolic processes in determining the pharmacokinetics of this compound .
4. Ecotoxicological Impact
Research has also highlighted the ecological risks associated with the use of this compound in agriculture.
- Plant Studies : A study assessed the impact of antibiotics, including SDM, on crops like lettuce and carrots. It found that increasing concentrations of SDM led to elevated levels of detoxification enzymes in plants, raising concerns about the accumulation of antibiotic residues in food sources .
Data Summary
Property | This compound |
---|---|
Antimicrobial Activity | Effective against various pathogens |
Antitumor Activity | IC50 = 4.5 µg/mL (colon), 5.7 µg/mL (breast) |
Biotransformation | Forms N4-acetylsulfonamide derivatives |
Ecotoxicological Risk | Induces detoxification enzymes in plants |
Case Studies
- Antitumor Study : The synthesis and evaluation of metal complexes derived from this compound showed significant potential for cancer treatment, warranting further investigation into their mechanisms and therapeutic applications .
- Metabolism in Pigs : The metabolic pathways elucidated through hepatocyte studies provide insights into how this compound is processed in vivo, influencing its therapeutic efficacy and safety profiles .
Eigenschaften
IUPAC Name |
4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORFUFYDOWNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023607 | |
Record name | Sulfadimethoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfadimethoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
122-11-2 | |
Record name | Sulfadimethoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfadimethoxine [USP:INN:BAN:JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfadimethoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulfadimethoxine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfadimethoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfadimethoxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFADIMETHOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30CPC5LDEX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulfadimethoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of sulfadimethoxine?
A1: this compound is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [, , ] By mimicking para-aminobenzoic acid (PABA), this compound prevents PABA incorporation into dihydrofolic acid, ultimately inhibiting bacterial DNA synthesis and growth. [, , ]
Q2: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C12H14N4O4S, and its molecular weight is 310.33 g/mol. [, ]
Q3: Is there spectroscopic data available for this compound?
A4: Yes, several studies utilize spectroscopic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection for the quantification of this compound in various matrices. [, , , , ] Furthermore, studies have used Liquid Chromatography with Time-of-Flight Mass Spectrometry (TOF-MS) and Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometry/Mass Spectrometry (MS/MS) for accurate mass analysis and structural confirmation. []
Q4: How stable is this compound under different storage conditions?
A5: While specific data on this compound stability under various conditions is limited within the provided research, some studies mention incorporating the drug into animal feed, suggesting stability under those conditions. [, , , , ] Further research is needed to explore stability under different temperature, pH, and light exposure. []
Q5: How is this compound absorbed and distributed in the body?
A6: this compound is well-absorbed following oral administration in various species, achieving peak plasma concentrations within a few hours. [, , , , , , , , , ] It distributes widely to tissues, with varying concentrations observed in different organs. [, , , , , ]
Q6: How is this compound metabolized and excreted?
A7: this compound undergoes biotransformation primarily in the liver, with acetylation being a major metabolic pathway. [, , ] It is excreted mainly through urine, primarily as glucuronide conjugates and N-acetylthis compound. [, , ]
Q7: Does this compound bind to plasma proteins?
A8: Yes, this compound exhibits significant binding to plasma proteins, primarily albumin. [, , , ] This binding influences its distribution, elimination, and potential interactions with other drugs. [, , ]
Q8: Does the presence of other drugs affect this compound pharmacokinetics?
A9: Studies demonstrate that co-administration of certain drugs, such as salicylic acid and phenylbutazone, can displace this compound from plasma protein binding sites. [] This displacement can lead to alterations in its absorption, distribution, and elimination. [, , , ]
Q9: Against which bacteria is this compound effective?
A10: this compound exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including Edwardsiella tarda, Yersinia ruckeri, Escherichia coli, and Pasteurella multocida. [, , , , ]
Q10: Has this compound been tested in animal models of infection?
A11: Yes, several studies have demonstrated the efficacy of this compound in animal models of bacterial and protozoal infections, including coccidiosis in chickens, turkeys, and dogs. [, , , , , , , , , ]
Q11: Are there any known mechanisms of resistance to this compound?
A12: Resistance to this compound can develop through mutations in dihydropteroate synthase, reducing the drug's binding affinity. [] Additionally, bacteria can acquire resistance genes encoding altered dihydropteroate synthase or efflux pumps that remove this compound from the cell. []
Q12: What are the potential toxicological effects of this compound?
A14: While generally considered safe, this compound can cause adverse effects such as hypersensitivity reactions, blood dyscrasias, and crystalluria in some individuals. [, ] Studies in animals have also reported potential goitrogenic effects with prolonged exposure. [, ]
Q13: What analytical techniques are commonly used to quantify this compound?
A16: HPLC with UV detection is the most frequently employed technique for quantifying this compound in various matrices like serum, tissues, and environmental samples. [, , , , ] Mass spectrometry coupled with chromatography techniques like TOF-MS and Q-TOF-MS/MS are valuable for accurate mass analysis and structural confirmation. []
Q14: What are the limitations of current analytical methods for this compound detection?
A17: Some analytical methods might lack the sensitivity required to detect trace levels of this compound in complex matrices like environmental samples. [] Additionally, accurate identification of this compound requires high-resolution mass spectrometry techniques like TOF-MS and MS/MS to differentiate it from other compounds with similar nominal masses. []
Q15: What are the potential environmental impacts of this compound use?
A18: this compound's presence in the environment, primarily through aquaculture and animal waste, raises concerns about antibiotic resistance development in environmental bacteria. [, ] Further research is crucial to understand its persistence, degradation pathways, and long-term ecological consequences. [, ]
Q16: Are there any strategies to mitigate the environmental risks associated with this compound?
A19: Implementing responsible aquaculture practices, such as reducing antibiotic use and treating wastewater, can help minimize the release of this compound into the environment. [] Furthermore, exploring alternative treatment options like probiotics and herbal extracts could contribute to reducing reliance on antibiotics. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.